
Val-Pro hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
缬丙酸盐酸盐,也称为缬氨酰脯氨酸盐酸盐,是一种由缬氨酸和脯氨酸组成的二肽化合物。它常用于生物化学研究,并在医药和工业等多个领域都有应用。该化合物以其稳定性和生物活性而闻名,使其成为科学研究中的宝贵工具。
准备方法
合成路线和反应条件
缬丙酸盐酸盐可以通过一系列肽偶联反应合成。该过程通常涉及保护缬氨酸和脯氨酸的氨基,然后使用肽偶联试剂(如二环己基碳二亚胺(DCC)或N,N'-二异丙基碳二亚胺(DIC))进行偶联。最后一步涉及脱保护和纯化以获得所需的二肽盐酸盐。
工业生产方法
在工业环境中,缬丙酸盐酸盐的生产可能涉及大规模肽合成技术。这些方法通常利用自动肽合成器和高效液相色谱 (HPLC) 进行纯化。固相肽合成 (SPPS) 的使用也很常见,可以实现高效且可扩展的生产。
化学反应分析
反应类型
缬丙酸盐酸盐会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 可以进行还原反应以修饰二肽中的官能团。
取代: 取代反应可能涉及分子中特定原子或基团的替换。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和高锰酸钾 (KMnO₄)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
取代: 可以根据所需的取代使用各种亲核试剂和亲电试剂。
形成的主要产物
从这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羟基化的衍生物,而还原可以产生二肽的还原形式。
科学研究应用
缬丙酸盐酸盐在科学研究中具有广泛的应用:
化学: 它用作肽合成研究中的模型化合物,以及分析化学中的参考标准。
生物学: 该化合物用于蛋白质-蛋白质相互作用和酶-底物特异性研究。
医药: 缬丙酸盐酸盐具有潜在的治疗应用,包括用作药物开发中的生物活性肽。
工业: 它用于生产基于肽的材料,以及用作各种工业过程中的添加剂。
作用机制
缬丙酸盐酸盐的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。二肽可以与这些靶标结合,调节它们的活性并影响各种生化途径。例如,它可能抑制或激活某些酶,从而导致细胞过程发生变化。
相似化合物的比较
类似化合物
异亮氨酰脯氨酸盐酸盐: 另一种由异亮氨酸和脯氨酸组成的二肽,具有类似的生物活性。
亮氨酰脯氨酸盐酸盐: 一种由亮氨酸和脯氨酸组成的二肽,用于类似的研究应用。
甘氨酰脯氨酸盐酸盐: 一种由甘氨酸和脯氨酸组成的更简单的二肽,通常用作参考化合物。
独特性
缬丙酸盐酸盐因其独特的氨基酸组成而独一无二,赋予其独特的生化特性。它的稳定性和生物活性使其在研究和工业应用中特别有价值,这使其区别于其他类似的二肽。
属性
分子式 |
C10H19ClN2O3 |
|---|---|
分子量 |
250.72 g/mol |
IUPAC 名称 |
1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H18N2O3.ClH/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;/h6-8H,3-5,11H2,1-2H3,(H,14,15);1H |
InChI 键 |
IIQAHNBGJJXSGP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


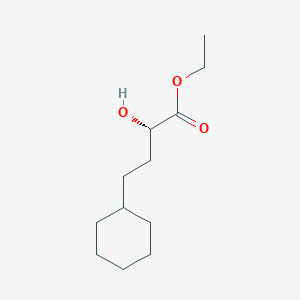
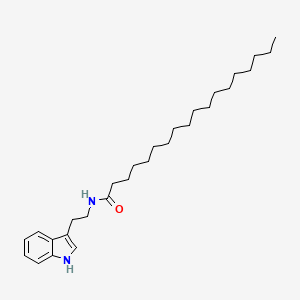

![tert-butyl 3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]indole-1-carboxylate](/img/structure/B12055989.png)


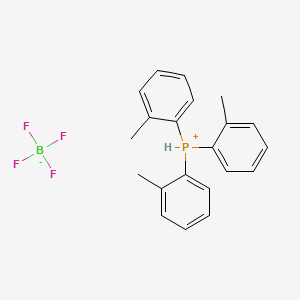
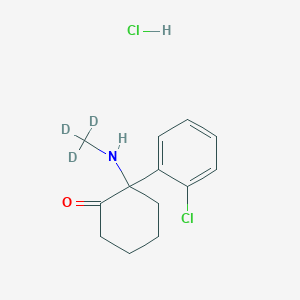
![(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12056008.png)
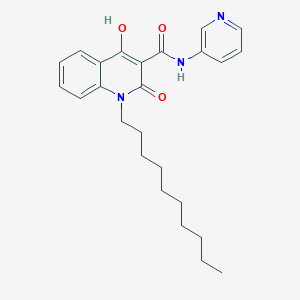
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12056020.png)



